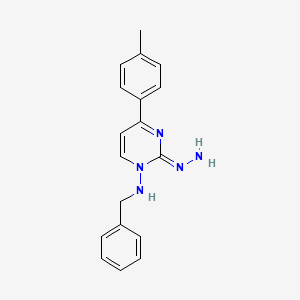
5-Azido-5-deoxy-α-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-5-deoxy-α-D-glucofuranose is an intermediate in the synthesis of α-Glycosidase inhibitor N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin . It is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of this compound involves the use of 5-azido-5-deoxy-3-O-dodecyl-1,2-O-isopropylidene-α-d-xylofuranose . This compound is stirred in aqueous trifluoroacetic acid at room temperature for 2 hours. The solvents are then co-evaporated with toluene and the residue is dried .Molecular Structure Analysis
The molecular formula of this compound is C6H11N3O5 . Its average mass is 205.169 Da and its monoisotopic mass is 205.069870 Da .Scientific Research Applications
Synthesis and Characterization of Glucosidase Inhibitors
5-Azido-5-deoxy-α-D-glucofuranose has been utilized in the synthesis of glucosidase inhibitors. For instance, it is used in the two-step bio-organic syntheses of 2,5-dideoxy-2,5-imino-d-mannitol and -d-glucitol, which are potent inhibitors of α- and β-glucosidases (Legler et al., 1993). These inhibitors have applications in the purification and characterization of enzymes like invertase from yeast.
Development of Binuclear Copper(II) Complexes
This compound is also used in the synthesis of binuclear copper(II) complexes. The copper(II) complexes exhibit catecholoxidase activity, which is significant in understanding the electronic properties of metal centers in amino carbohydrates (Gottschaldt et al., 2004).
Creation of Reversed Nucleosides
This compound is instrumental in the creation of reversed nucleoside analogues. These analogues are significant in the study of sugar chemistry and can lead to the development of novel compounds with potential therapeutic applications (Vanbaelinghem et al., 1999).
Synthesis of Sugar Triazoles as Antitubercular Agents
This compound is a key precursor in the synthesis of sugar triazoles. These triazoles have been evaluated for their antitubercular activity against Mycobacterium tuberculosis, showing potential as therapeutic agents (Singh et al., 2008).
Application in Enzymatic Catalysis
This compound finds application in enzymatic catalysis. For example, it has been used in the synthesis of 1-amino-1,2,5-trideoxy-2,5-imino-d-mannitol via an Amadori rearrangement, demonstrating a general approach to synthesizing 1-aminodeoxyketopyranoses (Wrodnigg et al., 1997).
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Azido-5-deoxy-α-D-glucofuranose involves the conversion of D-glucose to the desired compound through a series of reactions.", "Starting Materials": [ "D-glucose", "Sodium azide", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Conversion of D-glucose to 1,2,3,4,6-penta-O-acetyl-D-glucose using acetic anhydride and pyridine", "Conversion of 1,2,3,4,6-penta-O-acetyl-D-glucose to 1,2,3,4,6-penta-O-acetyl-5-azido-5-deoxy-D-glucose using sodium azide and methanol", "Reduction of 1,2,3,4,6-penta-O-acetyl-5-azido-5-deoxy-D-glucose to 5-Azido-5-deoxy-α-D-glucofuranose using sodium borohydride and methanol", "Deprotection of 5-Azido-5-deoxy-α-D-glucofuranose using hydrochloric acid and ethanol", "Neutralization of the reaction mixture using sodium hydroxide" ] } | |
CAS No. |
146897-25-8 |
Molecular Formula |
C6H11N3O5 |
Molecular Weight |
205.17 |
IUPAC Name |
(2S,3R,4R,5R)-5-[(1R)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-2(1-10)5-3(11)4(12)6(13)14-5/h2-6,10-13H,1H2/t2-,3-,4-,5-,6+/m1/s1 |
InChI Key |
BFWPUXLMVHSPRI-UKFBFLRUSA-N |
SMILES |
C(C(C1C(C(C(O1)O)O)O)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


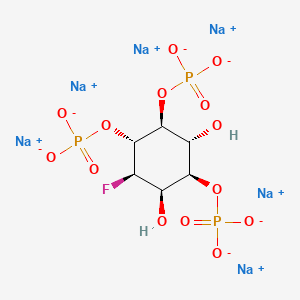

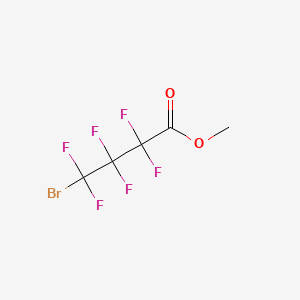
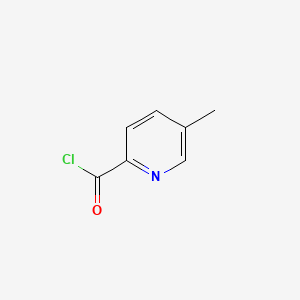
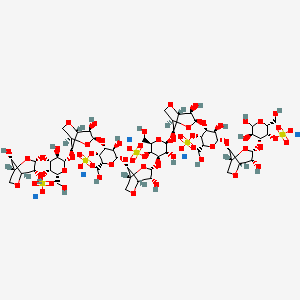

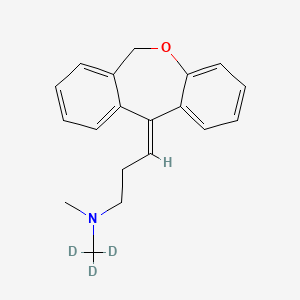
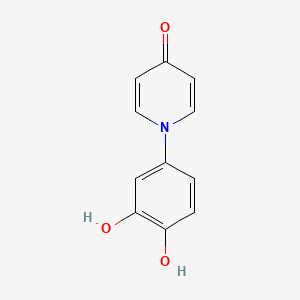
![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)
![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)
